4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
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Overview
Description
The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring - a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a dimethylamino group, a phenyl group, and a pyridinyl group .
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions, often involving the nitrogen atoms in the ring. The presence of the dimethylamino group could make this compound a potential nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dimethylamino group could increase its basicity .Scientific Research Applications
Synthesis and Anti-inflammatory Applications
Pyrimidines, including compounds structurally related to 4-(Dimethylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, are known for their wide range of pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and notably anti-inflammatory activities. Research developments have focused on the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. These compounds have been noted for their inhibitory response against vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB. Detailed SAR analysis provides clues for synthesizing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Catalytic Applications in Medicinal Chemistry
Another area of application is in the synthesis of medicinal and pharmaceutical precursors. Pyranopyrimidine scaffolds, for example, have broad synthetic applications and bioavailability, making them key precursors in the pharmaceutical industry. Research on these scaffolds focuses on their synthesis through one-pot multicomponent reactions using diversified hybrid catalysts. This includes organocatalysts, metal catalysts, and nanocatalysts, highlighting the versatility of pyrimidine derivatives in catalyzing the synthesis of complex medicinal molecules (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Furthermore, pyrimidine and its derivatives play a significant role in the development of optoelectronic materials. Incorporation into π-extended conjugated systems is highly valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. Pyrimidine derivatives have been identified as crucial for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This research outlines the potential of functionalized pyrimidines in advancing optoelectronic technologies (Lipunova et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(dimethylamino)-6-phenyl-2-pyridin-4-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5/c1-23(2)18-15(12-19)16(13-6-4-3-5-7-13)21-17(22-18)14-8-10-20-11-9-14/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRULHZZPJIJAOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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